Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427397-80-5
VCID: VC4626108
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3
SMILES: COC(=O)C1=C(C=CC2=CN=CN21)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

CAS No.: 1427397-80-5

Cat. No.: VC4626108

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate - 1427397-80-5

Specification

CAS No. 1427397-80-5
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
IUPAC Name methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3
Standard InChI Key JCKOVNAGISCXDZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC2=CN=CN21)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an imidazo[1,5-a]pyridine scaffold, where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 5–8). Key functional groups include:

  • A chloro substituent at position 6, enhancing electrophilic reactivity.

  • A methyl ester at position 5, providing sites for hydrolysis or derivatization .

The SMILES notation (COC(=O)C1=C(C=CC2=CN=CN21)Cl) and InChIKey (JCKOVNAGISCXDZ-UHFFFAOYSA-N) encode its stereoelectronic features, critical for molecular docking studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight210.62 g/mol
CAS Number1427397-80-5
IUPAC NameMethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
SMILESCOC(=O)C1=C(C=CC2=CN=CN21)Cl

Conformational Analysis

The 3D conformation, determined via computational models, reveals a planar bicyclic system with slight puckering at the imidazole moiety. This geometry facilitates π-π stacking interactions with aromatic residues in biological targets, a trait exploited in drug design.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Core Formation: Cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions to construct the imidazo[1,5-a]pyridine backbone.

  • Functionalization:

    • Chlorination at position 6 using SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS} (N-chlorosuccinimide).

    • Esterification via Fischer esterification or Mitsunobu reaction to introduce the methyl ester.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationK2_2CO3_3, DMF, 80°C65–75
ChlorinationNCS, DCM, 0°C → RT85–90
EsterificationMeOH, H2_2SO4_4, reflux90–95

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance efficiency and purity (>98% by HPLC). Solvent recovery systems minimize waste, aligning with green chemistry principles.

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s planar structure enables ATP-competitive binding in kinase active sites. Derivatives show nanomolar IC50_{50} values against EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2), making them candidates for oncology therapeutics.

Antimicrobial Activity

Chlorine’s electron-withdrawing effect enhances interactions with bacterial topoisomerase IV. In vitro assays demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli.

Central Nervous System (CNS) Targeting

Ester prodrugs hydrolyze in vivo to carboxylic acids, crossing the blood-brain barrier. Preclinical models suggest efficacy in modulating GABAA_A receptors for anxiety and epilepsy treatment.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Imidazo[1,5-a]pyridine Derivatives

CompoundTargetIC50_{50} (nM)Key Feature
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylateEGFR12 ± 1.5Chlorine enhances binding
Methyl 8-nitroimidazo[1,5-a]pyridine-5-carboxylateCDK245 ± 3.2Nitro group reduces solubility
Ethyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylateTopoisomerase IV8 ± 0.9Bromine increases potency

The chlorine substituent in Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate provides optimal steric and electronic properties for target engagement, outperforming nitro- and bromo-analogues in solubility and potency .

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